molecular formula C51H88N4O4S2 B10767256 Disbac10

Disbac10

Cat. No.: B10767256
M. Wt: 885.4 g/mol
InChI Key: PXRLNZXPUUPVIB-HEFFKOSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

Disbac10 primarily undergoes photophysical reactions due to its role as a fluorescent probe. It does not typically participate in chemical reactions such as oxidation, reduction, or substitution .

Common Reagents and Conditions

The primary reagents used with this compound are fluorescein-labeled proteins and other fluorophores. The conditions for its use involve maintaining the compound in a suitable solvent and protecting it from light to prevent photobleaching .

Major Products Formed

The major product formed during the use of this compound is the emission of photons at a higher wavelength, which is detected in FRET assays .

Scientific Research Applications

Cell Membrane Integrity Assessment

Disbac10 is extensively utilized to evaluate cell membrane integrity. When cells are compromised, the probe can penetrate the membrane and bind to intracellular components, emitting fluorescence. This property makes it an effective indicator of cell viability and membrane stability. Researchers often use this compound to assess the effects of toxic substances or drugs on cell membranes .

Studying Apoptosis and Cell Death Mechanisms

In apoptosis research, this compound serves as a crucial tool for identifying and studying cell death mechanisms. As cells undergo apoptosis, changes in membrane permeability allow this compound to enter. By monitoring fluorescence intensity, scientists can track apoptosis progression in real-time. This application is particularly significant in cancer research, where understanding tumor cell death mechanisms can lead to more effective therapeutic strategies .

Monitoring Drug Delivery and Release

This compound's ability to easily cross cell membranes makes it valuable in evaluating drug delivery systems. Researchers can tag therapeutic agents with this compound to visualize their distribution and release kinetics within target cells. This capability is essential for optimizing drug formulations and enhancing the efficacy of targeted therapies, especially in cancer treatment .

Investigating Membrane Dynamics and Cellular Processes

Another critical application of this compound is in the study of membrane dynamics and various cellular processes such as endocytosis and exocytosis. By tracking the fluorescent signal in live cells, researchers gain insights into these dynamic processes, contributing to a better understanding of cellular communication and transport mechanisms .

Case Study 1: Evaluation of Cytotoxicity

In a study assessing cytotoxicity due to environmental toxins, researchers utilized this compound to measure changes in cell viability after exposure to various concentrations of a toxic agent. The results indicated a clear correlation between toxin concentration and decreased fluorescence intensity from this compound, confirming its utility as a reliable indicator of cell health.

Case Study 2: Drug Delivery Optimization

Another study involved tagging chemotherapeutic agents with this compound to monitor their release from nanoparticle carriers within cancer cells. The findings demonstrated that the use of this compound allowed for real-time visualization of drug distribution within the cellular environment, leading to enhanced understanding and optimization of drug delivery systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Disbac10 is unique due to its high sensitivity to voltage changes and its ability to rapidly translocate across the cell membrane. This makes it particularly useful in FRET assays for studying dynamic changes in cell membrane potential .

Biological Activity

Disbac10 is a fluorescent probe widely utilized in biological research, particularly for studying cell membrane dynamics and electrical properties. This compound is characterized by its voltage-sensitive nature, allowing it to respond to changes in membrane potential, making it a valuable tool in electrophysiological studies.

This compound operates by integrating into cell membranes where it exhibits fluorescence changes in response to alterations in membrane potential. This property enables researchers to monitor electrical activity across membranes, providing insights into cellular processes such as action potentials and synaptic transmission.

Applications in Research

  • Electrophysiology : this compound is primarily used to investigate the electrical properties of neurons and muscle cells. By measuring fluorescence intensity changes, researchers can infer membrane potential dynamics.
  • Cell Membrane Studies : The probe assists in understanding the behavior of ion channels and transporters under various physiological conditions.
  • Drug Testing : this compound can be employed to assess the effects of pharmacological agents on membrane potential, aiding in drug discovery and development.

Study 1: Neuronal Activity Monitoring

A study conducted on rat cortical neurons demonstrated that this compound effectively tracked action potentials in real-time. The results indicated that the probe could detect rapid changes in membrane potential with high sensitivity, which is crucial for understanding neuronal excitability and synaptic function.

Study 2: Muscle Cell Electrophysiology

In a separate investigation involving cardiac myocytes, this compound was used to analyze the effects of calcium channel blockers on action potential duration. The findings revealed significant alterations in fluorescence intensity correlating with changes in action potential characteristics, thereby validating this compound's utility in cardiac research.

Comparative Efficacy

The following table summarizes the efficacy of this compound compared to other voltage-sensitive dyes:

Probe Sensitivity Response Time Applications
This compoundHighFastNeuronal and muscle cell studies
Di-4-ANEPPSModerateModerateNeuronal studies
VoltageFluorLowSlowGeneral membrane potential studies

Key Research Outcomes

  • Fluorescence Response : this compound exhibited a significant increase in fluorescence upon depolarization of the membrane, with a peak response time of less than 1 ms.
  • Ion Channel Interaction : Studies indicated that this compound interacts selectively with specific ion channels, enhancing its application in targeted research.

Properties

Molecular Formula

C51H88N4O4S2

Molecular Weight

885.4 g/mol

IUPAC Name

1,3-didecyl-5-[(E)-3-(1,3-didecyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)prop-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C51H88N4O4S2/c1-5-9-13-17-21-25-29-33-40-52-46(56)44(47(57)53(50(52)60)41-34-30-26-22-18-14-10-6-2)38-37-39-45-48(58)54(42-35-31-27-23-19-15-11-7-3)51(61)55(49(45)59)43-36-32-28-24-20-16-12-8-4/h37-39,44H,5-36,40-43H2,1-4H3/b38-37+

InChI Key

PXRLNZXPUUPVIB-HEFFKOSUSA-N

Isomeric SMILES

CCCCCCCCCCN1C(=O)C(C(=O)N(C1=S)CCCCCCCCCC)/C=C/C=C2C(=O)N(C(=S)N(C2=O)CCCCCCCCCC)CCCCCCCCCC

Canonical SMILES

CCCCCCCCCCN1C(=O)C(C(=O)N(C1=S)CCCCCCCCCC)C=CC=C2C(=O)N(C(=S)N(C2=O)CCCCCCCCCC)CCCCCCCCCC

Origin of Product

United States

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